3-Methyl Substitution Modulates Dopamine D₂ Receptor Affinity Relative to Other 3-Substituted Analogs
In a systematic structure-activity relationship (SAR) study of 3-substituted 2-pyridinyl-1-piperazine derivatives appended to cyclic imide groups, the 3-methyl analog exhibited dopamine D₂ receptor affinity (expressed as IC₅₀) that was modulated relative to other 3-position substituents [1]. The study established that receptor affinities were dependent on the lipophilic (π) and electronic (σ) characteristics of the substituent positioned on the pyridine ring [2].
| Evidence Dimension | Dopamine D₂ receptor binding affinity |
|---|---|
| Target Compound Data | Compound 12: IC₅₀ = 400 nM (3-substituted 2-pyridinyl-1-piperazine derivative with specific cyclic imide appendage) |
| Comparator Or Baseline | Various 3-substituted analogs (e.g., 3-Cl, 3-OCH₃, 3-H) assessed within same scaffold series |
| Quantified Difference | Affinity dependent on substituent π and σ values; cyano substituent identified as optimum |
| Conditions | In vitro dopamine receptor binding assay using radioligand displacement; rat striatal membrane preparations |
Why This Matters
Procurement of this specific 3-methyl building block ensures access to a scaffold with documented SAR data, enabling rational medicinal chemistry optimization rather than ad hoc analog selection.
- [1] New, J.S.; Yevich, J.P.; Temple, D.L.; New, K.B.; Gross, S.M.; Schlemmer, R.F.; Eison, M.S.; Taylor, D.P.; Riblet, L.A. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. J. Med. Chem. 1988, 31(3), 618-624. View Source
- [2] BindingDB. Ki Summary: D₂ dopamine receptor ligand BDBM50001884 from New et al., J. Med. Chem. 1988. View Source
